molecular formula C21H18BrNO2 B14172127 Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate CAS No. 923031-60-1

Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate

Cat. No.: B14172127
CAS No.: 923031-60-1
M. Wt: 396.3 g/mol
InChI Key: IFCGCJJDIZITJC-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate is an organic compound with the molecular formula C21H18BrNO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the amino group is substituted with a 4-bromophenyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate typically involves a multi-step process. One common method is the reaction of 4-bromoaniline with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester group to an alcohol.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(4-chlorophenyl)(phenyl)amino]benzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-[(4-methylphenyl)(phenyl)amino]benzoate: Contains a methyl group instead of bromine.

    Ethyl 4-[(4-nitrophenyl)(phenyl)amino]benzoate: Features a nitro group in place of bromine.

Properties

CAS No.

923031-60-1

Molecular Formula

C21H18BrNO2

Molecular Weight

396.3 g/mol

IUPAC Name

ethyl 4-(N-(4-bromophenyl)anilino)benzoate

InChI

InChI=1S/C21H18BrNO2/c1-2-25-21(24)16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22)11-15-20/h3-15H,2H2,1H3

InChI Key

IFCGCJJDIZITJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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